4-(Methylthio)thiobenzamide

Catalog No.
S3631305
CAS No.
53550-91-7
M.F
C8H9NS2
M. Wt
183.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Methylthio)thiobenzamide

CAS Number

53550-91-7

Product Name

4-(Methylthio)thiobenzamide

IUPAC Name

4-methylsulfanylbenzenecarbothioamide

Molecular Formula

C8H9NS2

Molecular Weight

183.3 g/mol

InChI

InChI=1S/C8H9NS2/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H2,9,10)

InChI Key

IDYRNDBLKJUGKW-UHFFFAOYSA-N

SMILES

CSC1=CC=C(C=C1)C(=S)N

Canonical SMILES

CSC1=CC=C(C=C1)C(=S)N
  • Chemical Properties and Availability


    Several chemical suppliers offer 4-(Methylthio)thiobenzamide, indicating its use in research settings. These resources typically provide basic details like CAS number (2362-62-1), molecular formula (C₈H₉NS₂), and molecular weight (167.23 g/mol) but lack specific research applications (, ).PubChem, a public database of chemicals, contains some information on 4-(Methylthio)thiobenzamide, including its structure and synonyms ().

  • Potential Research Areas


    The presence of a thiobenzamide group suggests potential applications in medicinal chemistry. Thiobenzamide derivatives have been explored for various biological activities, including antibacterial, antifungal, and anti-inflammatory properties (). The additional methylthio group might influence these properties, but further research is needed to confirm this.

  • Future Research Directions


    Given the limited data available, more research is required to elucidate the specific scientific research applications of 4-(Methylthio)thiobenzamide. This might involve studies on its synthesis, characterization, and biological activity.

4-(Methylthio)thiobenzamide is an organic compound characterized by the presence of a methylthio group and a thiobenzamide functional group. Its molecular formula is C9H11N2S2C_9H_{11}N_2S_2, and it features a thiobenzamide backbone, which is known for its diverse biological and chemical properties. The compound is often utilized in various synthetic and medicinal chemistry applications due to its reactivity and ability to participate in nucleophilic substitutions.

, notably:

  • Nucleophilic Substitution: The thiobenzamide moiety can react with electrophiles, leading to the formation of various derivatives.
  • Reduction Reactions: The compound can be reduced to yield amine derivatives, which may exhibit different biological activities.
  • Formation of Dithiazetinium Salts: When reacted with sulfur dichloride, it can form 3-methyl-4-phenyl-1,2-dithiazetinium chloride, showcasing its potential for further transformations in synthetic chemistry .

Research indicates that compounds related to thiobenzamide exhibit various biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against specific bacterial strains.
  • Anticancer Activity: Certain studies suggest that thiobenzamide derivatives may inhibit tumor growth through apoptosis induction.
  • H2S Release: Thiobenzamides are known to degrade and release hydrogen sulfide in vivo, which has implications for therapeutic applications in cardiovascular health and inflammation management .

The synthesis of 4-(Methylthio)thiobenzamide can be achieved through several methods:

  • Direct Reaction of Thiobenzamide with Methylthiol: This method involves the reaction of thiobenzamide with methylthiol under controlled conditions to yield the desired compound.
  • Using Catalysts: Catalysts such as titanium tetrachloride can facilitate the reaction between thioanisole and other reagents to produce 4-(Methylthio)thiobenzamide with higher yields .
  • Microparticle Systems: Recent advancements involve incorporating 4-(Methylthio)thiobenzamide into polymer systems for controlled release applications .

4-(Methylthio)thiobenzamide finds applications in various fields:

  • Pharmaceutical Industry: Used as a precursor for synthesizing biologically active compounds.
  • Material Science: Incorporated into polymers for drug delivery systems due to its ability to release hydrogen sulfide over time.
  • Agricultural Chemistry: Investigated for potential use as a pesticide or herbicide due to its biological activity against pests.

Studies have shown that 4-(Methylthio)thiobenzamide interacts with various biological targets:

  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, contributing to its potential therapeutic effects.
  • Cellular Uptake Mechanisms: Research into how this compound enters cells can provide insights into improving drug delivery systems.

Several compounds share structural similarities with 4-(Methylthio)thiobenzamide. Here’s a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
ThiobenzamideContains a benzene ring and thiocarbonylKnown for its role in releasing hydrogen sulfide
4-(Methylthio)benzylamineBenzylamine derivativeExhibits different biological activity
N-Methyl-4-(methylthio)benzamideContains an additional methyl groupPotentially higher lipophilicity

The unique aspect of 4-(Methylthio)thiobenzamide lies in its dual functionality as both a thiocarbonyl and an amide, allowing it to engage in diverse

XLogP3

2.3

LogP

2.01 (LogP)

Dates

Last modified: 08-20-2023

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